molecular formula C17H17ClN2O4 B11553870 2-(4-chlorophenoxy)-N'-[(E)-(2,4-dimethoxyphenyl)methylidene]acetohydrazide

2-(4-chlorophenoxy)-N'-[(E)-(2,4-dimethoxyphenyl)methylidene]acetohydrazide

Cat. No.: B11553870
M. Wt: 348.8 g/mol
InChI Key: SZQYZVBYBWJXRL-VXLYETTFSA-N
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Description

2-(4-chlorophenoxy)-N’-[(E)-(2,4-dimethoxyphenyl)methylidene]acetohydrazide is a synthetic organic compound known for its diverse applications in scientific research. This compound is characterized by the presence of a chlorophenoxy group and a dimethoxyphenyl group, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chlorophenoxy)-N’-[(E)-(2,4-dimethoxyphenyl)methylidene]acetohydrazide typically involves the reaction of 4-chlorophenoxyacetic acid hydrazide with 2,4-dimethoxybenzaldehyde under specific conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with the addition of a catalytic amount of acid or base to facilitate the condensation reaction. The reaction mixture is then refluxed for several hours to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(4-chlorophenoxy)-N’-[(E)-(2,4-dimethoxyphenyl)methylidene]acetohydrazide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenoxy group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium hydroxide in aqueous solution.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted phenoxy derivatives.

Scientific Research Applications

2-(4-chlorophenoxy)-N’-[(E)-(2,4-dimethoxyphenyl)methylidene]acetohydrazide has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(4-chlorophenoxy)-N’-[(E)-(2,4-dimethoxyphenyl)methylidene]acetohydrazide involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to the modulation of biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-chlorophenoxy)acetic acid hydrazide
  • 2-(4-chlorophenoxy)-1-(3-pyridyl)ethan-1-ols
  • 4-(2-(2-(4-chlorophenoxy)propanoyl)carbohydrazonoyl)-2-ethoxyphenyl benzoate

Uniqueness

2-(4-chlorophenoxy)-N’-[(E)-(2,4-dimethoxyphenyl)methylidene]acetohydrazide is unique due to its specific structural features, which confer distinct chemical and biological properties. The presence of both chlorophenoxy and dimethoxyphenyl groups allows for a wide range of chemical modifications and applications, making it a versatile compound in research and industry .

Properties

Molecular Formula

C17H17ClN2O4

Molecular Weight

348.8 g/mol

IUPAC Name

2-(4-chlorophenoxy)-N-[(E)-(2,4-dimethoxyphenyl)methylideneamino]acetamide

InChI

InChI=1S/C17H17ClN2O4/c1-22-15-6-3-12(16(9-15)23-2)10-19-20-17(21)11-24-14-7-4-13(18)5-8-14/h3-10H,11H2,1-2H3,(H,20,21)/b19-10+

InChI Key

SZQYZVBYBWJXRL-VXLYETTFSA-N

Isomeric SMILES

COC1=CC(=C(C=C1)/C=N/NC(=O)COC2=CC=C(C=C2)Cl)OC

Canonical SMILES

COC1=CC(=C(C=C1)C=NNC(=O)COC2=CC=C(C=C2)Cl)OC

Origin of Product

United States

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